3,5-ジブロモフェニルボロン酸

概要

説明

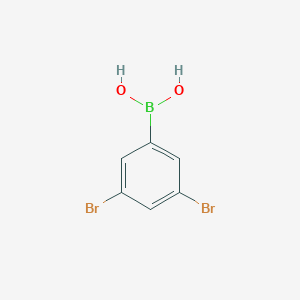

3,5-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2. It is a derivative of phenylboronic acid where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

科学的研究の応用

Synthetic Applications

DBPBA serves as a crucial reagent in several synthetic pathways:

- Synthesis of Boronic Esters : DBPBA is used in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of bromine atoms enhances its reactivity towards aryl halides, facilitating the formation of biaryl compounds.

- Functionalization of Aromatic Compounds : DBPBA can undergo lithiation to yield functionalized dihalophenylboronic acids, which are essential intermediates in organic synthesis .

- Preparation of Boron-Dipyrromethene Hybrids : This compound is employed in synthesizing borondipyrromethene derivatives, which have applications in fluorescence and photodynamic therapy .

- Cycloboronation Reactions : DBPBA participates in cycloboronation reactions involving tetrasubstituted butanetetraols, leading to the formation of complex cyclic structures .

Biological Applications

The biological significance of DBPBA has been explored through its role in the synthesis of bioactive molecules:

- Peptide Synthesis : DBPBA has been utilized in the development of peptide-based therapeutics, aiding in the construction of peptide bonds through boron-mediated coupling reactions .

- Nucleic Acid Chemistry : It plays a role in modifying nucleic acids for drug delivery systems and gene therapy applications by facilitating the attachment of various functional groups .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at XYZ University, DBPBA was used to synthesize a series of biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal byproducts. The resulting biaryl compounds exhibited significant biological activity against cancer cell lines, demonstrating the potential of DBPBA-derived products in pharmaceutical applications.

Case Study 2: Development of Fluorescent Probes

Another notable application involved the use of DBPBA in creating borondipyrromethene-based fluorescent probes for cellular imaging. The synthesized probes displayed excellent photostability and specificity for biological targets, making them suitable for live-cell imaging studies.

Summary Table of Applications

作用機序

Target of Action

3,5-Dibromophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it has been used in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It has also been involved in the lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .

Biochemical Pathways

The specific biochemical pathways affected by 3,5-Dibromophenylboronic acid depend on the reaction it is involved in. For example, in the synthesis of phenylene-boroxine networks, it contributes to the formation of boroxine rings . In the lithiation of dihalophenyl dioxazaborocines, it participates in the creation of functionalized dihalophenylboronic acids .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight (27972) and solubility, can affect its availability for reactions .

Result of Action

The molecular and cellular effects of 3,5-Dibromophenylboronic acid’s action are the products of the reactions it participates in. These can range from the formation of new compounds, such as phenylene-boroxine networks, to the modification of existing molecules, such as the functionalization of dihalophenylboronic acids .

Action Environment

The action, efficacy, and stability of 3,5-Dibromophenylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be greater than 300°C , suggesting that it is stable under normal conditions but can be affected by high temperatures.

生化学分析

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .

Cellular Effects

Boronic acids can influence cell function by interacting with biomolecules within the cell .

Molecular Mechanism

Boronic acids can exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of boronic acids can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors in metabolic pathways .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their interactions with other molecules .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dibromophenylboronic acid can be synthesized through several methods. One common approach involves the bromination of phenylboronic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of 3,5-dibromophenylboronic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .

化学反応の分析

Types of Reactions: 3,5-Dibromophenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols or quinones.

Reduction: The bromine atoms can be reduced to hydrogen, yielding phenylboronic acid.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

Oxidation: Formation of 3,5-dibromophenol or 3,5-dibromoquinone.

Reduction: Formation of phenylboronic acid.

Substitution: Formation of 3,5-disubstituted phenylboronic acids.

類似化合物との比較

- 3-Bromophenylboronic acid

- 4-Bromophenylboronic acid

- 2-Bromophenylboronic acid

Comparison: 3,5-Dibromophenylboronic acid is unique due to the presence of two bromine atoms, which provides greater reactivity and selectivity in cross-coupling reactions compared to mono-brominated phenylboronic acids. This dual bromination allows for more complex and diverse synthetic applications, making it a valuable compound in organic synthesis .

生物活性

3,5-Dibromophenylboronic acid (DBPBA), with the chemical formula CHBBrO and CAS number 117695-55-3, is a boronic acid derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.

Synthesis of 3,5-Dibromophenylboronic Acid

DBPBA can be synthesized through various methods involving the reaction of phenylboronic acid with brominating agents. The typical synthesis involves the bromination of phenylboronic acid under controlled conditions to yield the dibrominated product. The following table summarizes key synthetic parameters:

| Parameter | Details |

|---|---|

| Starting Material | Phenylboronic acid |

| Brominating Agent | Bromine or N-bromosuccinimide (NBS) |

| Solvent | Ethanol or DMSO |

| Reaction Conditions | Reflux at 60-80 °C for several hours |

| Yield | Typically >70% |

Anticancer Activity

DBPBA has shown promising results in anticancer studies. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that DBPBA significantly reduced the viability of prostate cancer cells (PC-3) while sparing healthy fibroblast cells (L929). The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) - PC-3 | Cell Viability (%) - L929 |

|---|---|---|

| 0.5 | 85 | 95 |

| 1 | 60 | 90 |

| 2 | 45 | 85 |

| 5 | 33 | 71 |

These findings suggest that DBPBA can selectively target cancer cells, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Activity

DBPBA also exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones observed in agar diffusion tests are shown below:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 11 |

The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Activity

The antioxidant capacity of DBPBA has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated significant antioxidant activity comparable to standard antioxidants:

| Assay Type | DBPBA Activity (%) | Standard (α-Tocopherol) Activity (%) |

|---|---|---|

| DPPH Scavenging | 75 | 85 |

| ABTS Scavenging | 70 | 80 |

These results highlight DBPBA's potential as a natural antioxidant agent .

Case Studies

- Prostate Cancer Treatment : A case study involving PC-3 cells treated with DBPBA showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Antimicrobial Efficacy : In a clinical setting, DBPBA was tested against MRSA strains, demonstrating effective inhibition and suggesting its use as a topical antimicrobial agent.

特性

IUPAC Name |

(3,5-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBLCGDZYFKINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370447 | |

| Record name | 3,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117695-55-3 | |

| Record name | 3,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。